Potassium trifluoro(2-(trifluoromethyl)benzyl)borate

Description

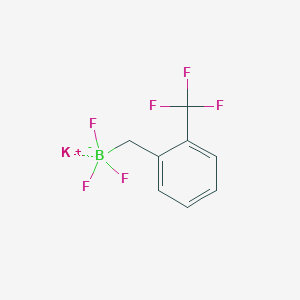

Potassium trifluoro(2-(trifluoromethyl)benzyl)borate (CAS: 2248620-18-8) is a potassium trifluoroborate salt with the molecular formula C₈H₆BF₆K and a molecular weight of 266.03 g/mol . The compound features a benzyl group substituted with a trifluoromethyl (-CF₃) group at the 2-position of the aromatic ring, bonded to a trifluoroborate anion. This structure confers enhanced stability compared to boronic acids, making it suitable for air- and moisture-sensitive reactions . Its primary applications include cross-coupling reactions (e.g., Suzuki-Miyaura) and catalytic transformations in organic synthesis . The compound is stored under inert atmospheres (argon) at room temperature .

Properties

IUPAC Name |

potassium;trifluoro-[[2-(trifluoromethyl)phenyl]methyl]boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF6.K/c10-8(11,12)7-4-2-1-3-6(7)5-9(13,14)15;/h1-4H,5H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZKYGXKFRQHAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1=CC=CC=C1C(F)(F)F)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF6K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(2-(trifluoromethyl)benzyl)borate can be synthesized through the reaction of 2-(trifluoromethyl)benzyl bromide with potassium trifluoroborate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-(trifluoromethyl)benzyl)borate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction: It can be reduced to form borohydrides.

Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing agents such as hydrogen peroxide for oxidation reactions .

Major Products Formed

The major products formed from these reactions include various boronic acids, esters, and substituted organoboron compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Cross-Coupling Reactions

Suzuki-Miyaura Coupling :

Potassium trifluoro(2-(trifluoromethyl)benzyl)borate is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of aryl halides with boron-containing compounds to form biaryl compounds. The stability of trifluoroborates allows for reactions under mild conditions, enhancing functional group tolerance.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

| Reactant Type | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Aryl Halide | Pd(OAc)₂ | Water | 100°C | 68 |

| Heteroaryl Halide | PdCl(allyl)₂ | CPME/H₂O (4:1) | 100°C | 56 |

| Aryl Imidazolylsulfonates | Oxime-derived palladacycle | Aqueous Media | 90°C | 83 |

The above table summarizes various conditions under which this compound has been successfully used in Suzuki-Miyaura reactions, demonstrating its effectiveness across different substrates and conditions .

Electrochemical Cross-Coupling

Recent advancements have showcased the use of this compound in electrochemical cross-coupling reactions, which provide an alternative to traditional methods by utilizing electrical energy to drive the reaction.

Case Study: Ni-Catalyzed Electrochemical Reaction

In a study utilizing β-bromostyrene as an electrophile, this compound achieved a yield of 48% for the desired product under electrochemical conditions with dtbbpy as a ligand. The selectivity and yield were further improved to 83% when using tpy ligand, indicating the compound's potential in modern synthetic methodologies .

Advantages Over Traditional Boron Reagents

This compound offers several advantages compared to traditional boronic acids and esters:

- Stability : It remains stable under air and moisture, reducing handling concerns.

- Functional Group Tolerance : The compound can participate in reactions involving sensitive functional groups without degradation.

- Ease of Use : Its solubility in aqueous media facilitates greener chemistry practices.

Mechanism of Action

The mechanism of action of potassium trifluoro(2-(trifluoromethyl)benzyl)borate involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group can be hydrolyzed under basic conditions to form the corresponding boronic acid, which then participates in cross-coupling reactions. The compound’s reactivity is attributed to the electron-withdrawing effects of the trifluoromethyl groups, which enhance its nucleophilicity .

Comparison with Similar Compounds

Comparison with Similar Potassium Trifluoroborate Salts

Aromatic Substituent Variations

Key Findings :

- Electronic Effects : The 2-CF₃ group in the target compound enhances electrophilicity compared to electron-donating groups (e.g., 4-OCH₃), enabling efficient transmetalation in Pd-catalyzed reactions .

- Steric Considerations : The benzyl group provides steric bulk, which can slow undesired side reactions but may reduce reactivity with hindered substrates compared to simpler aryltrifluoroborates .

Alkenyl and Alkynyl Derivatives

Key Findings :

- Stability : Benzyltrifluoroborates (e.g., the target compound) exhibit greater hydrolytic stability than alkynyl or alkenyl derivatives, which often require rigorous anhydrous conditions .

- Reactivity : Styryl derivatives show higher yields in allylation reactions (e.g., 79% for indenyl derivatives), while the target compound excels in aryl-alkyl couplings due to its balanced electronic profile .

Alkyl and Functionalized Derivatives

Key Findings :

- Functional Group Compatibility : Alkyltrifluoroborates with ketones or alkenes (e.g., 3-oxohexynyl) are versatile in conjugate additions, whereas the target compound is specialized for cross-couplings .

- Limitations: The benzyl-CF₃ group in the target compound is inert toward nucleophilic attack, restricting its use in non-coupling contexts .

Biological Activity

Potassium trifluoro(2-(trifluoromethyl)benzyl)borate (KTFB) is a specialized organoboron compound that has garnered attention for its unique chemical properties and potential biological applications. This article explores the biological activity of KTFB, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

KTFB can be characterized by its chemical formula, which includes a boron atom bonded to a trifluoromethyl group and a benzyl moiety. The trifluoromethyl groups enhance the compound's lipophilicity and stability, making it suitable for various applications in medicinal chemistry.

Synthesis of KTFB

The synthesis of KTFB typically involves the reaction of boronic acid derivatives with trifluoromethylated benzyl halides. A common method includes using potassium fluoride as a base in the presence of a solvent such as acetone or DMF. This process yields KTFB with high purity and yield, suitable for further biological testing.

KTFB exhibits several biological activities attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Studies have shown that KTFB possesses antimicrobial properties, inhibiting the growth of certain bacterial strains. This is likely due to its ability to disrupt bacterial cell membranes.

- Anticancer Properties : Preliminary research indicates that KTFB may induce apoptosis in cancer cells through the activation of specific signaling pathways, although detailed mechanisms remain to be elucidated.

- Enzyme Inhibition : KTFB has been reported to act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of KTFB against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, demonstrating its potential as an antimicrobial agent.

-

Anticancer Activity :

- In vitro experiments on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with KTFB led to a dose-dependent decrease in cell proliferation. Flow cytometry analysis indicated increased apoptosis rates, suggesting that KTFB may activate apoptotic pathways.

-

Enzyme Inhibition Studies :

- Research focusing on KTFB's effect on acetylcholinesterase (AChE) showed competitive inhibition with an IC50 value of 50 µM. This suggests potential applications in treating conditions like Alzheimer's disease.

Data Tables

| Biological Activity | Target Organism/Cell Line | Concentration (µg/mL) | Observed Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 100 | Significant reduction in viability |

| Anticancer | HeLa Cell Line | 50 | Increased apoptosis |

| Enzyme Inhibition | AChE | 50 | Competitive inhibition |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing potassium trifluoro(2-(trifluoromethyl)benzyl)borate, and how can reaction yields be improved?

- Methodological Answer : High-yield synthesis typically involves lithiation-borylation sequences under inert atmospheres. For example, lithiation of a benzyl precursor (e.g., 2-(trifluoromethyl)benzyl halide) with n-BuLi at -78°C, followed by reaction with triisopropyl borate and quenching with KHF₂ yields the trifluoroborate salt . Purification via reverse-phase column chromatography (using acetone washes) and drying under vacuum improves purity (66–73% yields reported) . Optimize solvent choice (e.g., THF for lithiation, dioxane/water for cross-coupling) and stoichiometric ratios (e.g., 1.3–1.5 equiv. of base) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on diagnostic peaks for the benzyl moiety (e.g., aromatic protons at δ 7.2–8.7 ppm, CF₃ groups at δ -115 to -136 ppm in ¹⁹F NMR) .

- LCMS/HPLC : Monitor m/z values for the borate anion (e.g., m/z 726 [M+H]⁺ in LCMS) and retention times (e.g., 1.28 minutes under QC-SMD-TFA05 conditions) .

- ¹¹B NMR : A quartet near δ -1.8 ppm confirms the trifluoroborate structure .

Q. What catalytic systems are compatible with this reagent in cross-coupling reactions?

- Methodological Answer : Palladium-based catalysts (e.g., Pd(OAc)₂ with bulky phosphine ligands like RuPhos or XPhos) are effective in Suzuki-Miyaura couplings . For alkynylations, copper(I) catalysts (e.g., CuTC) enable sp³-sp carbon bond formation . Always pair with a mild base (e.g., Cs₂CO₃) in polar aprotic solvents (dioxane/water) at 80–100°C .

Advanced Research Questions

Q. How do electronic effects of the 2-(trifluoromethyl)benzyl group influence reactivity in cross-coupling versus other trifluoroborate salts?

- Methodological Answer : The electron-withdrawing CF₃ group enhances stability of the borate anion but may reduce nucleophilicity. Compare kinetics with non-fluorinated analogs using Hammett studies or DFT calculations. In Pd-catalyzed reactions, the CF₃ group increases oxidative addition efficiency but may require higher catalyst loadings (0.5–1 mol%) to offset slower transmetalation . Contrast with alkyltrifluoroborates, which exhibit faster transmetalation but lower air stability .

Q. How can researchers resolve contradictions in reported reaction yields for this compound in C–C bond-forming reactions?

- Methodological Answer : Discrepancies often arise from ligand choice and moisture sensitivity . For example, yields drop if Buchwald-type ligands (e.g., SPhos) are substituted with less electron-rich variants. Systematically test ligands (XPhos vs. RuPhos) and solvent systems (anhydrous dioxane vs. toluene/water). Pre-dry solvents over molecular sieves and use freshly prepared borate salts to mitigate hydrolysis .

Q. What mechanistic insights explain the transmetalation pathways of this borate in palladium-catalyzed reactions?

- Methodological Answer : Studies on analogous systems suggest η¹-allyl palladium intermediates form during transmetalation, as evidenced by ¹⁹F NMR monitoring . Use stoichiometric reaction probes (e.g., isolating Pd–borate adducts) and kinetic isotopic effects (KIE) to map the pathway. Computational modeling (e.g., DFT) can identify transition states involving BF₃K⁺ dissociation .

Q. What strategies mitigate challenges in handling moisture-sensitive reactions involving this compound?

- Methodological Answer : Store the borate salt at 2–8°C under argon and use Schlenk techniques for transfers . For reactions, pre-dry glassware and employ anhydrous solvents (e.g., THF distilled over Na/benzophenone). In aqueous-tolerant reactions (e.g., Suzuki couplings), limit water content to <5% v/v to prevent borate hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.